molecular formula C7H14Cl2N2O B1441632 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride CAS No. 1220020-54-1

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride

Cat. No.: B1441632
CAS No.: 1220020-54-1
M. Wt: 213.1 g/mol
InChI Key: SBUAUQPVXPUZPX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloroacetamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride typically involves the reaction of 4-piperidinol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride
  • 2-Chloro-N-(4-methylpiperidin-4-yl)acetamide hydrochloride

Comparison

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride is unique due to its specific piperidine substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

2-chloro-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O.ClH/c8-5-7(11)10-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUAUQPVXPUZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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